6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting ethyl hydrazinecarboxylate with 2-cyanoacetamide under acidic conditions to form the triazole ring, followed by cyclization with formamide to yield the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes like CDK2, which are involved in cell cycle regulation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2 and other kinases.
Uniqueness
6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-4-5(12)10-7-8-3-9-11(7)6(4)13/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
PDFGPFDXAVVNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=NC=NN2C1=O |
Origin of Product |
United States |
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